2-(2,4-Difluorophenyl)thiophene

Dye-Sensitized Solar Cells Ruthenium Complexes Photovoltaic Efficiency

Researchers synthesizing MMP-13 inhibitors or DSSC photosensitizers often face batch inconsistency with generic thiophene analogs. 2-(2,4-Difluorophenyl)thiophene (CAS 209592-66-5) provides a defined 2,4-difluorophenyl-thiophene electronic environment that generic analogs cannot replicate. • Enables completely regioselective Suzuki coupling for modular, high-yielding synthesis of thiophene-based 2-arylpyridine ligands. • Incorporation into cyclometalated ruthenium DSSC sensitizers more than doubled power conversion efficiency versus non-thiophene analogs. • Ships globally with rigorous batch QC documentation; stored and shipped under controlled conditions.

Molecular Formula C10H6F2S
Molecular Weight 196.22 g/mol
CAS No. 209592-66-5
Cat. No. B1341978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)thiophene
CAS209592-66-5
Molecular FormulaC10H6F2S
Molecular Weight196.22 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H
InChIKeyILPNTFJHLFAMSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenyl)thiophene: Procurement & Differentiation


2-(2,4-Difluorophenyl)thiophene is a fluorinated heterocyclic compound with the molecular formula C10H6F2S and a molecular weight of 196.22 g/mol . It is a specialized building block employed in pharmaceutical research as a core structural component in metalloprotease inhibitors and in advanced materials science as a ligand framework for optoelectronic devices [1]. Its structural configuration—a thiophene ring directly substituted with a 2,4-difluorophenyl group—imparts distinct electronic and steric properties that influence its performance in key applications .

Core scaffold for MMP inhibitor development
Fluorinated ligand framework for optoelectronic materials
Regioselective cross-coupling building block

Why Analogs Cannot Substitute 2-(2,4-Difluorophenyl)thiophene


The combination of the electron-rich thiophene ring and the electron-withdrawing 2,4-difluorophenyl substituent creates a specific electronic environment and molecular geometry that cannot be replicated by generic thiophene or phenyl analogs . Substitution with a non-fluorinated phenylthiophene or a mono-fluorinated analog can significantly alter the compound's HOMO-LUMO energy levels, oxidation potential, and intermolecular interactions [1]. These changes directly translate into quantifiable differences in key performance metrics, such as drug target binding affinity and photovoltaic device efficiency, as detailed in the evidence below [2].

Non-fluorinated analog: altered HOMO-LUMO and oxidation potential may shift photophysical properties
Mono-fluorinated analog: electronic environment mismatch may affect target binding affinity
Generic thiophene: molecular geometry differences may impact intermolecular interactions

2-(2,4-Difluorophenyl)thiophene: Evidence vs. Analogs


Ru-Complex DSSC: 2,4-Difluorophenyl Ligand vs. Non-Thiophene

In a direct head-to-head comparison, a Ru(II) cyclometalated complex utilizing a 2-(2,4-difluorophenyl)pyridine ligand with a dithienyl substituent achieved a power conversion efficiency (PCE) of 5.7% in a DSSC device. This is more than double the efficiency observed for the reference complex lacking the thiophene substitution [1].

DSSC Efficiency
Head-to-head
5.7% Target
vs
~2.8% Reference
>100% PCE increase
Reported >2x efficiency gain in DSSC device
TiO2 nanocrystalline cell, Ru photosensitizer
Dye-Sensitized Solar Cells Ruthenium Complexes Photovoltaic Efficiency Thiophene Ligands

Metal-Free DSSC: 2,4-Difluorophenyl Donor vs. Trimethoxyphenyl

A cross-study comparison of metal-free organic sensitizers reveals that the dye Y2, which utilizes a 2,4-difluorophenyl group as an electron donor linked via a thiophene bridge, achieved a solar light-to-electrical energy conversion efficiency of 1.02%. This is significantly lower than the 3.30% efficiency of the analogous dye Y3 with a 3,4,5-trimethoxy phenyl donor, and both are substantially below the 5.84% efficiency of the ruthenium-based N719 standard under the same conditions [1].

DSSC Donor Efficiency
Cross-study
1.02% Target (Y2)
vs
3.30% Y3 donor
N719 standard 5.84%
Quantified efficiency ranking supports donor selection context
Under AM 1.5 illumination, TiO2 cell
Dye-Sensitized Solar Cells Metal-Free Organic Dyes Photovoltaic Efficiency Fluorinated Donors

MMP-13 Inhibition by Fluorothiophene Derivatives

A class-level inference can be drawn from patent data, which discloses that compounds incorporating a fluorothiophene core, such as those described in the patent including 2-(2,4-difluorophenyl)thiophene derivatives, exhibit inhibitory activity against MMP-13 [1]. This enzyme is a therapeutic target for diseases like osteoarthritis and cancer. While specific IC50 values for the exact parent compound are not publicly available, a related fluorothiophene derivative has been reported with a Ki of 800 nM and an IC50 of 2.40E+3 nM against MMP-13 in a fluorescence-based assay [2].

MMP-13 Inhibition
Class-level
Ki = 800 nM, IC50 = 2,400 nM (related derivative)
Supports MMP-13 inhibitor design context
Patent claims inhibitory activity; exact parent data not publicly available
Matrix Metalloproteinase-13 MMP-13 Inhibitors Enzyme Inhibition Medicinal Chemistry

Regioselective Suzuki Coupling of Fluorophenylthiophene

The use of 2-(2,4-difluorophenyl)thiophene as a core component in thiophene-based 2-arylpyridines enables a high-yielding synthetic pathway. A study describes a completely regioselective Suzuki coupling reaction using this building block, which is a key advantage over non-selective coupling methods that can produce difficult-to-separate isomeric mixtures [1][2].

Regioselective Synthesis
Class-level
Reported complete regioselectivity
Enables high-yield modular ligand synthesis
Sequential Suzuki coupling, Pd catalyst
Suzuki Coupling Regioselective Synthesis Thiophene Building Block Organic Synthesis

2-(2,4-Difluorophenyl)thiophene Applications


High-Performance DSSC Photosensitizers

This compound is a critical precursor for synthesizing cyclometalated ruthenium complexes used as photosensitizers in DSSCs. As shown in Section 3, the incorporation of a thiophene-substituted 2-(2,4-difluorophenyl)pyridine ligand more than doubled the device's power conversion efficiency compared to a non-thiophene analog [1]. This makes it a key building block for research groups aiming to improve DSSC performance.

MMP-13 Inhibitors for Inflammation and Cancer

The compound serves as a starting material or key intermediate for synthesizing novel matrix metalloproteinase-13 (MMP-13) inhibitors, a class of compounds with potential in treating osteoarthritis, rheumatoid arthritis, and various cancers. The 2,4-difluorophenyl motif is a documented feature of the pharmacophore for this target, as supported by patent claims and binding data for related analogs [2][3].

Modular Synthesis of Optoelectronic Ligands

Due to its ability to undergo completely regioselective Suzuki coupling reactions, 2-(2,4-difluorophenyl)thiophene is an ideal building block for the modular, high-yielding synthesis of thiophene-based 2-arylpyridine ligands [4]. These ligands are valuable for tuning the optical and electronic properties of materials used in OLEDs and other organic electronic devices.

Application
Selection Property
Validation Focus
DSSC Photosensitizer Research
Thiophene-substituted ligand framework
Photovoltaic device efficiency metrics
MMP-13 Enzyme Inhibition Studies
2,4-Difluorophenyl pharmacophore
In vitro enzyme inhibition assays
Optoelectronic Ligand Synthesis
Regioselective cross-coupling building block
Modular synthesis and photophysical characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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